molecular formula C16H20F4N2O2 B8683408 4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 847547-01-7

4-(2-Fluoro-4-trifluoromethylphenyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8683408
Key on ui cas rn: 847547-01-7
M. Wt: 348.34 g/mol
InChI Key: REKCWPHVRMRJQZ-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

A mixture of 3.11 g (9 mmol) 4-(2-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in 20 ml dioxane was treated with 8.93 ml 4N HCl in dioxane for 2 h at 80° C. The mixture was concentrated and treated with 20 ml water, 20 ml 2M Na2CO3 and extracted with 50 ml EtOAc. The organic phase was washed with 30 ml saturated NaCl. All aqueous phases were combined and extracted with 50 ml EtOAc. The combined organic phases were dried with MgSO4 and evaporated to yield 2.1 g (95%) of the title compound as brownish crystals.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][C:15]=2[F:24])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[F:24][C:15]1[CH:16]=[C:17]([C:20]([F:21])([F:22])[F:23])[CH:18]=[CH:19][C:14]=1[N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.93 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
treated with 20 ml water, 20 ml 2M Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 30 ml saturated NaCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 ml EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(F)(F)F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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